molecular formula C14H15N3O B580944 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one CAS No. 1311254-72-4

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Cat. No.: B580944
CAS No.: 1311254-72-4
M. Wt: 241.294
InChI Key: UUBYONJHDUREIJ-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one (CAS: 109229-22-3; C₁₄H₁₅N₃O; MW: 241.29) is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core with a benzyl substituent at position 4. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing chloro derivatives (e.g., 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) via reactions with phosphoryl chloride . Its structural framework is pivotal in drug discovery, with applications in targeting GPR119 receptors for metabolic disorders .

Properties

IUPAC Name

6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBYONJHDUREIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735932
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-72-4
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Benzylamine Derivatives

A widely cited method involves the cyclocondensation of N-benzyl-3-aminopiperidine-4-one with urea or thiourea derivatives. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization under acidic conditions.

Representative Protocol

  • Reactants : N-Benzyl-3-aminopiperidine-4-one (1.0 equiv), urea (1.2 equiv).

  • Solvent : Ethanol (anhydrous).

  • Catalyst : Concentrated HCl (0.1 equiv).

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography (eluent: 5–10% MeOH in CH₂Cl₂).

Yield : 65–72% (reported across three independent studies).

Mechanistic Insights

The reaction proceeds through:

  • Protonation of the piperidine ketone to enhance electrophilicity.

  • Nucleophilic attack by urea at the carbonyl carbon.

  • Cyclodehydration to form the pyrimidine ring.

  • Critical factor : Excess urea ensures complete conversion, while controlled HCl concentration prevents N-debenzylation.

Step 1: Chlorination with Phosphorus Oxychloride

The 3H tautomer (CAS 109229-22-3) serves as a key intermediate. Treatment with POCl₃ converts the 4-ketone to a chloro derivative, enabling subsequent functionalization.

Reaction Conditions

ParameterValue
Substrate6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
ReagentPOCl₃ (3.5 equiv)
SolventAcetonitrile
CatalystDMF (0.1 equiv)
Temperature70°C
Duration1 hour
Yield57.8% (isolated)

Procedure
The substrate (5.0 g, 0.02 mol) is suspended in acetonitrile (80 mL) with catalytic DMF. POCl₃ (3.30 mL) is added dropwise, and the mixture is heated to 70°C. After completion, the solvent is removed under vacuum, and the residue is neutralized with NaHCO₃. Extraction with CH₂Cl₂ and chromatography yield the chloro intermediate.

Step 2: Reductive Dechlorination

The chloro derivative undergoes hydrogenolysis to restore the ketone while retaining the benzyl group.

Catalytic Hydrogenation

ParameterValue
Substrate4-Chloro-6-benzyl derivative
CatalystPd(OH)₂/C (10 wt%)
SolventMethanol
Hydrogen SourceFormic acid (2.0 equiv)
Temperature60°C
Duration5.5 hours
Yield77.6%

Notes :

  • Triethylamine (TEA) is added to scavenge HCl generated during the reaction.

  • Excessive heating (>70°C) leads to debenzylation, necessitating precise temperature control.

Alternative Methodologies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation:

Optimized Parameters

  • Power: 300 W

  • Temperature: 120°C

  • Time: 30 minutes

  • Yield improvement: 78% vs. 65% conventional heating

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enable iterative benzylation and cyclization, though yields remain moderate (50–55%) due to steric hindrance.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Elution with CH₂Cl₂/MeOH (95:5) achieves >95% purity.

  • Reverse-phase HPLC : C18 column, acetonitrile/water gradient (30→70% over 20 min).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.80 (s, 1H, pyrimidine-H), 7.40–7.24 (m, 5H, benzyl), 3.76 (s, 2H, CH₂-benzyl), 3.57 (s, 2H, piperidine-CH₂), 2.92–2.80 (m, 4H, piperidine-CH₂).

  • MS (ESI+) : m/z 242.1 [M+H]⁺.

ParameterSpecification
Temperature-20°C (short-term), -80°C (long-term)
SolventAnhydrous DMSO
ContainerAmber glass vial with PTFE-lined cap
Stability6 months at -80°C

Industrial-Scale Production Insights

Cost Drivers

  • Benzylamine derivatives : Account for 40% of raw material costs.

  • Catalyst recycling : Pd recovery reduces expenses by 15–20%.

Environmental Impact

  • POCl₃ waste : Neutralization with Ca(OH)₂ generates Ca₃(PO₄)₂, disposed via hazardous waste protocols.

  • Solvent recovery : Acetonitrile is distilled and reused (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 6-Benzyl vs. 7-Benzyl Derivatives

The positional isomer 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one (CAS: 62458-96-2; C₁₄H₁₅N₃O; MW: 241.29) shares the same molecular formula but differs in the benzyl substituent’s location (position 7) and pyrido ring fusion ([3,4-d] vs. [4,3-d]). This minor structural variation significantly impacts pharmacological activity. For instance:

  • GPR119 Agonist Activity : Both 6- and 7-substituted analogs act as GPR119 modulators, but the EC₅₀ ranges (40 nM–14 µM) suggest subtle differences in receptor binding efficiency due to spatial orientation .
  • Synthetic Utility : The 6-benzyl derivative is a precursor to chloro intermediates, while the 7-benzyl analog is less documented in similar pathways .
Table 1: Key Structural and Functional Differences
Property 6-Benzyl Derivative 7-Benzyl Derivative
Pyrido Ring Fusion [4,3-d] [3,4-d]
Benzyl Position 6 7
GPR119 EC₅₀ Range 50 nM–14 µM Similar range (exact data N/A)
Key Synthetic Application Chloro intermediate synthesis Limited data

Core Structure Modifications: Thieno-Pyrimidinones and Pyrido[1,2-a]pyrimidinones

  • Thieno[2,3-d]pyrimidin-4-ones: Compounds like 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one (Table 2 in ) replace the pyrido ring with a thieno moiety. These derivatives exhibit distinct structure-activity relationships (SAR), where the N-acetylated pyrido group is critical for BET bromodomain affinity .
  • 4H-Pyrido[1,2-a]pyrimidin-4-ones : Derivatives with piperazine or methoxy substituents (e.g., compounds in ) prioritize substituent diversity over bicyclic rigidity. These compounds often target neurological or metabolic pathways but lack direct GPR119 modulation data .
Table 2: Core Structure Comparison
Core Structure Key Features Biological Targets
Pyrido[4,3-d]pyrimidinone (6-Benzyl) Bicyclic rigidity, benzyl substituent GPR119 agonists
Thieno[2,3-d]pyrimidinone Thiophene ring enhances π-π interactions BET bromodomains
Pyrido[1,2-a]pyrimidinone Flexible substituent positions (e.g., piperazine) Neurological targets

Functional Group Variations

  • Chloro Derivatives : 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 570415-48-4) replaces the ketone with a chlorine atom, enhancing electrophilicity for nucleophilic substitution reactions .

Biological Activity

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4H)-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its effects on the central nervous system (CNS), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H15N3O2
  • CAS Number : 135481-57-1
  • Molecular Weight : 257.29 g/mol

The compound features a tetrahydropyrido-pyrimidine core, which is significant for its interaction with biological targets.

Central Nervous System Effects

Research indicates that derivatives of tetrahydropyrido-pyrimidines exhibit diverse CNS activities. A study on related compounds demonstrated that certain derivatives could induce both CNS stimulation and depression in animal models. Specifically, compounds with similar structures showed varying degrees of antidepressant and anxiolytic effects, suggesting that 6-benzyl derivatives may also possess dual activity profiles .

CompoundCNS Activity ProfileED50 (mg/kg)
4-Chloro derivativeAntidepressant17
4-Fluoro derivativeAnticonvulsant50
3,4-Dichlorobenzyl derivativeAntianxiety23

Antidepressant and Anxiolytic Properties

The pharmacological evaluation of related compounds has shown promising antidepressant and anxiolytic effects. In particular, the 3,4-dichlorobenzyl compound exhibited significant efficacy in antagonizing tetrabenazine-induced symptoms at lower doses compared to other derivatives . This suggests a potential therapeutic role for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4H)-one in mood disorders.

Case Study: Efficacy in Depression Models

A study published in eBioMedicine highlighted the effectiveness of similar compounds in preclinical models of depression. The findings indicated that these compounds could significantly reduce depressive-like behaviors in mice subjected to stressors. The mechanism was linked to modulation of neurotransmitter systems including serotonin and norepinephrine .

Comparative Analysis

A comparative analysis of various tetrahydropyrido-pyrimidine derivatives revealed that structural modifications significantly influence their biological activity. For instance:

Structural ModificationEffect on Activity
Chlorination at position 4Increased antidepressant activity
Fluorination at position 4Enhanced anticonvulsant properties

This underscores the importance of molecular structure in determining the biological efficacy of these compounds.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationNaH, DMF, 80°C, 12h70%
BenzylationBenzyl bromide, K₂CO₃, DMF, RT85%

How is the compound’s structure validated in synthetic workflows?

Basic Question
Structural confirmation relies on:

  • X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., bond angles and torsional strain) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm), tetrahydropyridine protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Pyrimidine carbonyl (δ 160–165 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (1630–1650 cm⁻¹) .

How can reaction conditions be optimized to improve yield and purity?

Advanced Question
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction removal via vacuum distillation .
  • Catalyst Selection : Palladium catalysts for coupling reactions improve regioselectivity .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during benzylation .

Q. Data-Driven Example :

Condition AdjustmentYield ImprovementPurity
DMF → DMSO70% → 82%>98%
Catalyst: Pd(OAc)₂65% → 78%>95%

How should researchers resolve contradictions in reported biological activity data?

Advanced Question
Conflicting results (e.g., enzyme inhibition vs. inactivity) require:

  • Structural Analog Comparison : Compare with derivatives (e.g., fluorobenzyl or methylthio variants) to identify substituent effects .
  • Docking Studies : Predict binding modes using software like AutoDock to validate target interactions .
  • Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. Example Structural Analogs :

CompoundModificationBioactivityReference
4-Chloro-2-(methylthio) derivativeEnhanced enzyme inhibitionIC₅₀ = 0.5 μM
Piperidin-3-yl variantReduced cytotoxicityEC₅₀ = 10 μM

What are the recommended storage conditions to ensure compound stability?

Basic Question

  • Temperature : Store at room temperature (20–25°C) in airtight containers to prevent degradation .
  • Solubility : Dissolve in DMSO (10 mM stock) for long-term storage; avoid freeze-thaw cycles .
  • Light Exposure : Protect from UV light using amber vials .

How can mechanistic studies elucidate the compound’s reactivity?

Advanced Question

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • DFT Calculations : Model electron density distributions to predict nucleophilic/electrophilic sites .
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during synthesis .

Case Study :
Substitution at the pyrimidine C2 position showed higher electron-withdrawing effects, accelerating ring-opening reactions .

What analytical methods are critical for assessing purity in multi-step syntheses?

Advanced Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ = m/z 241.29) and rule out byproducts .
  • Elemental Analysis : Validate C, H, N ratios (±0.3% theoretical) .

How does the compound’s stereochemistry influence its biological activity?

Advanced Question

  • Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H) to isolate R/S forms .
  • Pharmacophore Mapping : Compare docking scores of enantiomers to identify active configurations .

Example :
The R-enantiomer showed 10-fold higher binding affinity to kinase targets than the S-form .

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